REACTION_CXSMILES
|
[N:1]1([CH2:5][C:6]([CH3:16])([O:8][C:9]2[CH:10]=[CH:11][C:12](Cl)=[N:13][CH:14]=2)[CH3:7])[CH2:4][CH2:3][CH2:2]1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.C[Si]([N-:46][Si](C)(C)C)(C)C.[Li+].[NH4+].[Cl-]>O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:1]1([CH2:5][C:6]([CH3:16])([O:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:46])=[N:13][CH:14]=2)[CH3:7])[CH2:4][CH2:3][CH2:2]1 |f:2.3,4.5,7.8.9.10.11|
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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N1(CCC1)CC(C)(OC=1C=CC(=NC1)Cl)C
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Name
|
|
Quantity
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78 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.02 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
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Name
|
|
Quantity
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1.33 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
43.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
[NH4+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under argon atmosphere at 75° C. over night
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (100 ml)
|
Type
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WASH
|
Details
|
The organic phase and washed with 50% diluted brine
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was back extracted with 2×80 ml EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (MgSO4)
|
Type
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FILTRATION
|
Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by Analogix MPLC (
|
Type
|
WASH
|
Details
|
40 g column (eluted with 1% to 10% MeOH in DCM)
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)CC(C)(OC=1C=CC(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |